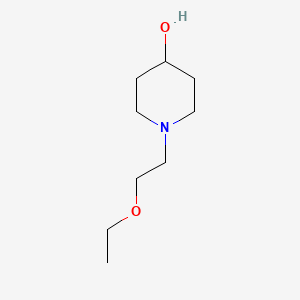

1-(2-Ethoxyethyl)piperidin-4-ol

CAS No.:

Cat. No.: VC17885910

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2 |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 1-(2-ethoxyethyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 |

| Standard InChI Key | WKBABWQTVFVQQK-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCN1CCC(CC1)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

1-(2-Ethoxyethyl)piperidin-4-ol is a secondary amine belonging to the piperidine class, featuring a six-membered heterocyclic ring with one nitrogen atom. The IUPAC name derives from the substitution pattern: a 2-ethoxyethyl group () is attached to the nitrogen atom, while a hydroxyl group () occupies the 4-position of the piperidine ring. The molecular structure is defined by the following attributes:

-

Exact mass: 173.1416 g/mol, calculated using isotopic distribution .

-

Key functional groups: Tertiary amine, hydroxyl, and ether moieties .

The ethoxyethyl side chain introduces steric bulk and hydrophobicity, influencing solubility and reactivity. Quantum mechanical calculations on analogous piperidine derivatives suggest that the nitrogen and oxygen atoms bear partial negative charges, rendering these sites prone to electrophilic interactions .

Synthetic Methodologies and Optimization

Favorskii Reaction-Based Synthesis

A solvent-free Favorskii reaction between piperidone and acetylene glycols has been employed to synthesize related piperidine derivatives. For example, 1-(2-ethoxyethyl)-4-(3-hydroxypropynyl-1)-piperidine-4-ol was produced via ethynylation of piperidone-4 at low temperatures, achieving yields exceeding 50% . Key steps include:

-

Reagent preparation: Piperidone-4, acetylene glycols, and catalytic bases.

-

Reaction conditions: Solvent-free medium, temperatures below 30°C, and prolonged mixing (3–7 days) .

-

Workup: Removal of excess reagents under vacuum, followed by extraction with nonpolar solvents (e.g., benzene) and drying over .

Propionylation for Derivative Formation

Propionic anhydride and propionyl chloride have been used to esterify the hydroxyl group of 1-(2-ethoxyethyl)piperidin-4-ol, yielding derivatives like 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (EPPP). This reaction proceeds exothermically, requiring controlled cooling to room temperature, and achieves an 82.7% yield after purification .

Physicochemical and Electronic Properties

Stability and Reactivity

Density functional theory (DFT) studies on analogous molecules reveal:

-

Bond angles: C–N–C angles of 109.5°–112.2°, consistent with tetrahedral geometry at nitrogen .

-

Charge distribution: Negative charges localized on nitrogen ( to e) and oxygen atoms ( e), enhancing nucleophilicity .

-

HOMO/LUMO gaps: 3.4–3.5 eV, indicating moderate kinetic stability .

Experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of hydroxyl () and triple bond () stretches in related compounds .

Biological Activity and Mechanisms

Myelostimulatory Effects

1-(2-Ethoxyethyl)piperidin-4-ol derivatives exhibit bone marrow-stimulating properties. In murine models, 4-octynyl-4-hydroxypiperidine analogs increased leukocyte counts by 38% and enhanced phagocytic activity of macrophages by 27%, suggesting potential applications in treating chemotherapy-induced myelosuppression .

Immunomodulatory Applications

Complexation with β-cyclodextrin (EPPPβCD) improved the bioavailability of 1-(2-ethoxyethyl)piperidin-4-ol derivatives, leading to:

-

Proliferative activation: Lymphocyte proliferation rates increased by 45% compared to controls .

-

Anti-inflammatory effects: Reduction of regulatory T-cell (Treg) populations by 22%, accelerating inflammation resolution in murine peritonitis models .

Agricultural and Industrial Applications

Plant Growth Stimulation

Piperidine-containing acetylene glycols, synthesized from 1-(2-ethoxyethyl)piperidin-4-ol precursors, demonstrate drought resistance properties. Field trials on wheat cultivars showed a 19% increase in yield under water-limited conditions, attributed to enhanced root system development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume